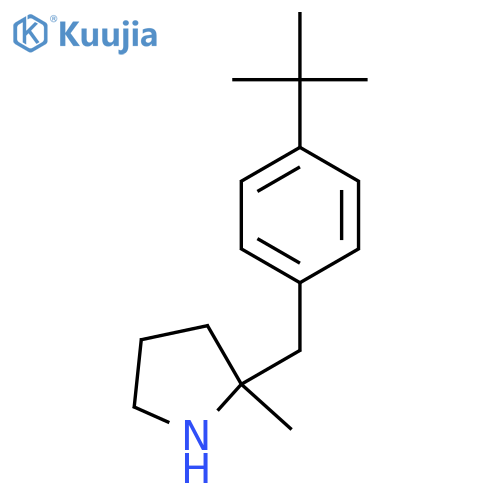Cas no 1542926-57-7 (2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine)

1542926-57-7 structure
商品名:2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine
CAS番号:1542926-57-7
MF:C16H25N
メガワット:231.376404523849
MDL:MFCD22825365
CID:4604989
PubChem ID:66466214
2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine 化学的及び物理的性質
名前と識別子
-
- 2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine
- 2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine
-
- MDL: MFCD22825365
- インチ: 1S/C16H25N/c1-15(2,3)14-8-6-13(7-9-14)12-16(4)10-5-11-17-16/h6-9,17H,5,10-12H2,1-4H3
- InChIKey: XSFMVZNRSNRPCV-UHFFFAOYSA-N
- ほほえんだ: N1CCCC1(C)CC1C=CC(=CC=1)C(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 245
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 12
2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-300966-5.0g |
2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
| Enamine | EN300-300966-1g |
2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95% | 1g |
$914.0 | 2023-09-06 | |
| Enamine | EN300-300966-2.5g |
2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00878998-1g |
2-[(4-tert-Butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95% | 1g |
¥6626.0 | 2023-02-28 | |
| Ambeed | A863090-1g |
2-[(4-tert-Butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95% | 1g |
$884.0 | 2024-04-23 | |
| Enamine | EN300-300966-10g |
2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95% | 10g |
$3929.0 | 2023-09-06 | |
| A2B Chem LLC | AV99811-250mg |
2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95% | 250mg |
$511.00 | 2024-04-20 | |
| Aaron | AR01B68F-2.5g |
2-[(4-tert-Butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95% | 2.5g |
$2488.00 | 2025-02-09 | |
| A2B Chem LLC | AV99811-50mg |
2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95% | 50mg |
$259.00 | 2024-04-20 | |
| Aaron | AR01B68F-1g |
2-[(4-tert-Butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95% | 1g |
$1282.00 | 2025-02-09 |
2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine 関連文献
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
1542926-57-7 (2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine) 関連製品
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1542926-57-7)2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine

清らかである:99%
はかる:1g
価格 ($):796.0